molecular formula C26H27N5O2 B2836523 1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946379-46-0

1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2836523
CAS No.: 946379-46-0
M. Wt: 441.535
InChI Key: WYNPKZDCHPFDKZ-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolopyridazinones This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazinone core, an indolin-1-yl group, and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with an appropriate diketone to form the pyrazolopyridazinone core. This intermediate is then reacted with an indolin-1-yl derivative under specific conditions to introduce the indolin-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • 1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-ethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Uniqueness

The uniqueness of 1-(3,4-dimethylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one lies in its specific functional groups and their arrangement, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications.

Properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-16(2)24-21-14-27-31(20-10-9-17(3)18(4)13-20)25(21)26(33)30(28-24)15-23(32)29-12-11-19-7-5-6-8-22(19)29/h5-10,13-14,16H,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNPKZDCHPFDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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